molecular formula C22H20N4O3S2 B11009027 N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11009027
M. Wt: 452.6 g/mol
InChI Key: QTWSWIBENFZKQH-UHFFFAOYSA-N
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Description

N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that includes a thiadiazole ring, a thiazole ring, and methoxybenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation of 4-methoxybenzylamine with appropriate thiadiazole and thiazole precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its combination of thiadiazole and thiazole rings, along with methoxybenzyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H20N4O3S2

Molecular Weight

452.6 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C22H20N4O3S2/c1-13-19(31-21(23-13)15-6-10-17(29-3)11-7-15)20(27)24-22-26-25-18(30-22)12-14-4-8-16(28-2)9-5-14/h4-11H,12H2,1-3H3,(H,24,26,27)

InChI Key

QTWSWIBENFZKQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=NN=C(S3)CC4=CC=C(C=C4)OC

Origin of Product

United States

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